molecular formula C12H9ClN2O B5525025 N-(3-chlorophenyl)pyridine-4-carboxamide

N-(3-chlorophenyl)pyridine-4-carboxamide

Cat. No.: B5525025
M. Wt: 232.66 g/mol
InChI Key: OPWMFMHXJKJGGZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 4-position and a 3-chlorophenyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)pyridine-4-carboxamide typically involves the reaction of 3-chloroaniline with pyridine-4-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)pyridine-4-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(3-chlorophenyl)pyridine-4-carboxamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)pyridine-3-carboxamide: Differing in the position of the chlorine atom and the carboxamide group.

    N-(3-bromophenyl)pyridine-4-carboxamide: Substitution of chlorine with bromine.

    N-(3-chlorophenyl)pyridine-3-carboxamide: Variation in the position of the carboxamide group on the pyridine ring.

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-(3-chlorophenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-10-2-1-3-11(8-10)15-12(16)9-4-6-14-7-5-9/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWMFMHXJKJGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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